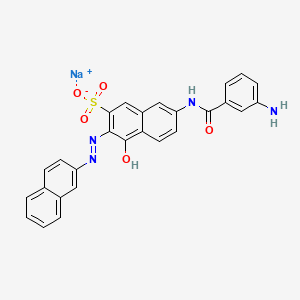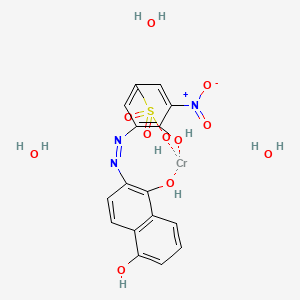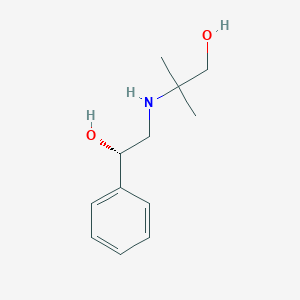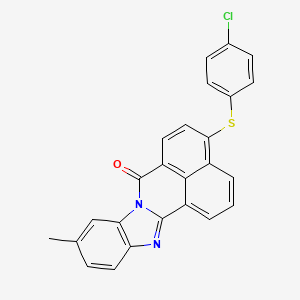
Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes chlorinated phenyl groups, a hydroxymethyl group, and an imidazole ring. Its diverse functional groups make it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- typically involves multi-step organic reactions. The process begins with the chlorination of phenyl groups, followed by the introduction of the hydroxymethyl group through a hydroxylation reaction. The imidazole ring is then incorporated via a cyclization reaction. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rates and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chlorinated phenyl groups can be reduced to form non-chlorinated phenyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the chlorinated phenyl groups yields non-chlorinated phenyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenyl groups and imidazole ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Lacks the hydroxymethyl and imidazole groups, making it less versatile.
Acetamide, N-(2-chlorophenyl)-: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Acetamide, N-(4-chloro-2-hydroxyphenyl)-: Contains a hydroxyl group instead of a hydroxymethyl group, affecting its chemical properties.
Uniqueness
Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for scientific exploration.
Propiedades
Número CAS |
128433-30-7 |
|---|---|
Fórmula molecular |
C19H19Cl2N3O2S |
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
N-[4-chloro-2-[(2-chlorophenyl)-hydroxymethyl]phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylacetamide |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-24(17(25)11-27-19-22-8-9-23-19)16-7-6-12(20)10-14(16)18(26)13-4-2-3-5-15(13)21/h2-7,10,18,26H,8-9,11H2,1H3,(H,22,23) |
Clave InChI |
LIYAQHYYCIVVPE-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2Cl)O)C(=O)CSC3=NCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


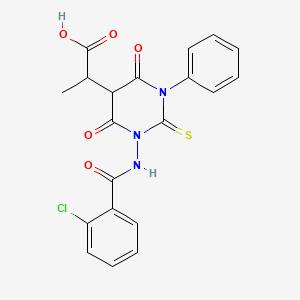

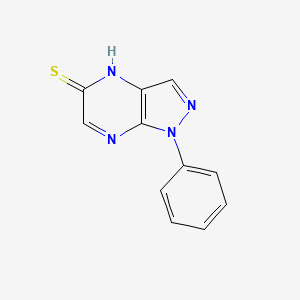
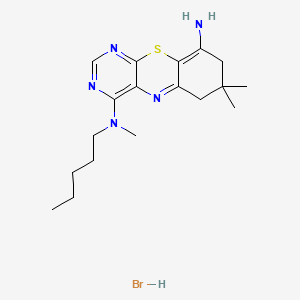
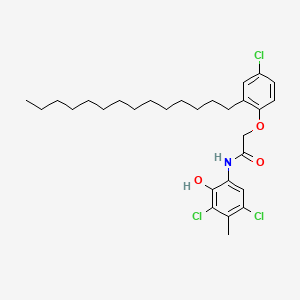
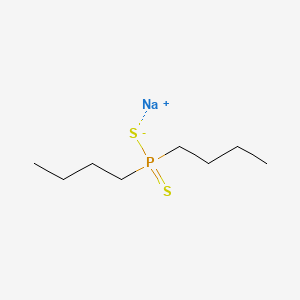

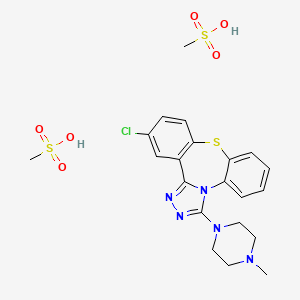
![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)
